molecular formula C6H12Cl2N4S B14887511 N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride

N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride

Cat. No.: B14887511
M. Wt: 243.16 g/mol
InChI Key: USYMBSXEKKZLEA-UHFFFAOYSA-N
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Description

N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring attached to a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrolidine derivative with a thiadiazole precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, while the thiadiazole moiety may participate in redox reactions or form coordination complexes with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride
  • N-(pyrrolidin-3-yl)-1H-pyrazol-3-ylacetamide dihydrochloride

Uniqueness

N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different heterocyclic rings, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C6H12Cl2N4S

Molecular Weight

243.16 g/mol

IUPAC Name

N-pyrrolidin-3-yl-1,2,5-thiadiazol-3-amine;dihydrochloride

InChI

InChI=1S/C6H10N4S.2ClH/c1-2-7-3-5(1)9-6-4-8-11-10-6;;/h4-5,7H,1-3H2,(H,9,10);2*1H

InChI Key

USYMBSXEKKZLEA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC2=NSN=C2.Cl.Cl

Origin of Product

United States

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